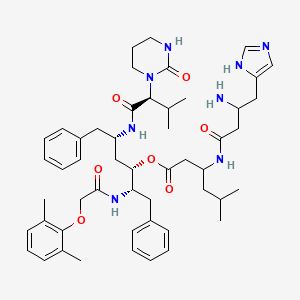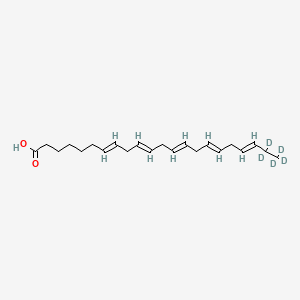
Vitexin-2''-O-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitexin-2’'-O-rhamnoside is a flavonoid glycoside predominantly found in the leaves of Crataegus pinnatifida Bge. var. major N. E. Br. This compound is known for its diverse biological and pharmacological activities, including antioxidation and cardiovascular protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vitexin-2’'-O-rhamnoside can be synthesized through enzymatic glycosylation. This method involves the use of solvent-stable β-fructosidase to glycosylate vitexin in organic solvents. The β-fructosidase shows high activity and stability in 30–80% ethyl acetate, achieving yields of 90–99% .
Industrial Production Methods: Industrial production of vitexin-2’‘-O-rhamnoside typically involves the extraction from plant sources, particularly the leaves of Crataegus pinnatifida. The leaves are processed to isolate the flavonoid glycosides, including vitexin-2’'-O-rhamnoside .
Analyse Des Réactions Chimiques
Types of Reactions: Vitexin-2’'-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: It exhibits antioxidative properties, protecting cells from oxidative stress-induced damage.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: Glycosylation reactions are common, where glycosidic bonds are formed or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in experimental setups.
Glycosylation: β-fructosidase in ethyl acetate is used for glycosylation reactions.
Major Products:
Applications De Recherche Scientifique
Vitexin-2’'-O-rhamnoside has a wide range of scientific research applications:
Chemistry: Used as an analytical reference standard for quantification in various chromatography techniques.
Biology: Investigated for its protective effects against oxidative stress in human adipose-derived stem cells.
Medicine: Explored for its potential in treating cardiovascular diseases, reducing oxidative stress, and improving immune function
Industry: Utilized in the food and beverage sector for its antioxidative properties.
Mécanisme D'action
Vitexin-2’'-O-rhamnoside exerts its effects primarily through its antioxidative properties. It protects cells from oxidative stress by reducing reactive oxygen species and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione . Additionally, it has been shown to modulate the PI3K/Akt signaling pathway, contributing to its protective effects against oxidative stress and immunosuppression .
Comparaison Avec Des Composés Similaires
Vitexin-4’'-O-glucoside: Another flavonoid glycoside with similar antioxidative properties.
Isovitexin: A structurally related compound with comparable pharmacological activities.
Vitexin-2’'-O-rhamnoside stands out due to its specific glycosylation, which enhances its stability and bioactivity in various applications.
Propriétés
Formule moléculaire |
C27H30O14 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16-,19-,20-,21-,22+,23+,25+,26-,27+/m1/s1 |
Clé InChI |
LYGPBZVKGHHTIE-DXVLAMBPSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid](/img/structure/B10775633.png)
![(5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone](/img/structure/B10775634.png)

![N-(2-Isopropoxy-3-(4-Methylpiperazine-1-Carbonyl)phenyl)-4-Oxo-3,4-Dihydrothieno[3,2-D]pyrimidine-7-Carboxamide](/img/structure/B10775639.png)

![methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775642.png)


![3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18S)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775691.png)

